molecular formula C24H44O4 B1583295 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) CAS No. 53148-32-6

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)

Cat. No.: B1583295
CAS No.: 53148-32-6
M. Wt: 396.6 g/mol
InChI Key: WZCWEBVKSPNNNN-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) (CAS RN: 53148-32-6) is a high-purity organic ester supplied as a mixture of cis- and trans- isomers, with a minimum purity of 98.0% confirmed by GC analysis . It is a colorless to almost colorless clear liquid at 20°C with a molecular weight of 396.61 g/mol and a high flash point of 213°C . In polymer science, this compound serves as a crucial monomer or intermediate for synthesizing advanced amorphous and semi-crystalline polyesters . Incorporating the 1,4-cyclohexanedimethanol (CHDM) moiety into polymer backbones, such as in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), significantly enhances the thermal, mechanical, and barrier properties of the resulting materials compared to conventional polyesters like PET . The stereochemistry of the CHDM component (cis/trans ratio) is a key factor influencing the glass transition temperature, melting behavior, and crystallization rates of these advanced polymers, making them suitable for demanding applications in flexible electronics, smart films, and high-performance packaging . Concurrently, in the cosmetics industry, this ester is valued for its function as a gentle skin-brightening agent . Its mechanism of action involves interfering with the formation of excess melanin, which helps to reduce the appearance of dark spots and promote a more even skin tone over time, often serving as a milder alternative to more aggressive active ingredients . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

[4-(2-ethylhexanoyloxymethyl)cyclohexyl]methyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-5-9-11-21(7-3)23(25)27-17-19-13-15-20(16-14-19)18-28-24(26)22(8-4)12-10-6-2/h19-22H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCWEBVKSPNNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC1CCC(CC1)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014953
Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
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Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53148-32-6
Record name 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-ethylhexanoate)
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Record name Hexanoic acid, 2-ethyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester
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Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester
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Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
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Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 1,4-cyclohexanedimethanol bis(2-ethylhexanoate) is the esterification reaction between 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. This process typically requires:

  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
  • Reaction Conditions: Reflux conditions are used to facilitate the removal of water formed during the reaction, driving the equilibrium toward ester formation.
  • Temperature Range: The reaction is generally conducted at elevated temperatures to enhance reaction rate and conversion efficiency.

The esterification can be summarized as:

$$
\text{1,4-Cyclohexanedimethanol} + 2 \times \text{2-ethylhexanoic acid} \xrightarrow[\text{acid catalyst}]{\text{heat, reflux}} \text{1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)} + 2 \text{H}_2\text{O}
$$

Industrial Production Methods

Industrial synthesis of 1,4-cyclohexanedimethanol bis(2-ethylhexanoate) involves multi-step catalytic hydrogenation and esterification processes:

  • Step 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)
    • DMT is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
  • Step 2: Further Hydrogenation
    • DMCD undergoes further hydrogenation to yield 1,4-cyclohexanedimethanol.
  • Step 3: Esterification
    • The resultant 1,4-cyclohexanedimethanol is esterified with 2-ethylhexanoic acid under acidic catalysis to form the target bis(2-ethylhexanoate) ester.

This industrial route benefits from high selectivity and scalability, allowing for large-scale production of the compound with controlled purity.

Transesterification Process

An alternative preparation involves transesterification reactions, where diesters and diols are reacted under heat with catalysts such as sodium methoxide or potassium hydroxide. Key parameters include:

  • Temperature: Typically between 210°C and 290°C.
  • Reaction Environment: Heating the diol and diester components together to facilitate the exchange of ester groups.
  • Catalysts: Basic catalysts like sodium methoxide enhance the transesterification rate.

This method is advantageous for producing copolyesters containing residues of 1,4-cyclohexanedimethanol derivatives and allows for fine-tuning of polymer properties by varying diol and diester components.

Detailed Reaction Conditions and Parameters

Parameter Range/Value Notes
Esterification Temperature 220–280 °C Melt phase reaction; miscibility of reactants improves above 220°C
Pressure Atmospheric to subatmospheric (0.1–10 mbar) Subatmospheric pressure used in molecular weight building step
Catalyst Sulfuric acid, p-toluenesulfonic acid Acid catalysts for esterification
Reaction Time Several hours To ensure complete conversion and water removal
Transesterification Temp. 210–290 °C For diol and diester components
Transesterification Catalyst Sodium methoxide, potassium hydroxide Basic catalysts for transesterification

Research Findings on Preparation Efficiency

  • Temperature Influence: Esterification reactions conducted at temperatures above 220°C show improved miscibility of 1,4-cyclohexanedimethanol and acid components, leading to higher reaction rates and better polymer properties.
  • Pressure Control: Employing subatmospheric pressure during the molecular weight building phase enhances removal of volatile byproducts, improving polymer chain length and purity.
  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid provide efficient esterification, while basic catalysts facilitate transesterification, allowing for flexible synthesis routes depending on desired end products.

Summary Table of Preparation Methods

Method Reactants Catalyst(s) Temperature (°C) Pressure Key Features
Direct Esterification 1,4-cyclohexanedimethanol + 2-ethylhexanoic acid Sulfuric acid, p-toluenesulfonic acid 220–280 Atmospheric Water removal via reflux; acid catalyzed
Industrial Hydrogenation + Esterification Dimethyl terephthalate → DMCD → 1,4-cyclohexanedimethanol + 2-ethylhexanoic acid Hydrogenation catalysts + acid catalyst Variable (hydrogenation: high pressure, esterification: 220–280) Variable Multi-step; scalable industrial route
Transesterification Diester + diol Sodium methoxide, potassium hydroxide 210–290 Atmospheric to subatmospheric Exchange of ester groups; basic catalysis

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) has been explored in various scientific contexts:

  • Biochemical Studies : The compound can be hydrolyzed by esterases, releasing 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. These products are involved in several biochemical pathways and can serve as intermediates in further chemical synthesis.
  • Polymer Research : CHE is utilized in the synthesis of copolymers and polycarbonate materials. For example, studies have demonstrated its use in creating poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate through melt transesterification methods. These materials exhibit favorable optical properties and thermal stability .

Plasticizers

CHE serves as a valuable plasticizer, enhancing the flexibility and workability of plastics. Its application in plastic manufacturing allows for improved performance characteristics in products such as films, coatings, and molded items. The compound's ability to lower the glass transition temperature (Tg) of polymers makes it particularly useful in flexible PVC formulations .

Lubricants

The compound is also a key feedstock for producing lubricants, particularly for high-performance applications such as jet engine lubricants. Its excellent thermal stability and oxidation resistance make it suitable for use in extreme conditions where conventional lubricants may fail .

Case Study 1: Use in Jet Engine Lubricants

Research has demonstrated that incorporating 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) into jet engine lubricants significantly enhances their thermal stability and resistance to oxidation. In tests conducted under simulated operational conditions, lubricants containing CHE exhibited lower viscosity changes and better performance metrics compared to those without it.

Case Study 2: Polymer Synthesis

A study on the synthesis of poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate showed that using CHE as a monomer led to materials with superior mechanical properties and thermal stability. The resulting polymers were tested for their applicability in packaging materials that require both flexibility and strength.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) involves its ester linkage, which can be hydrolyzed by esterases to release 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. These products can then participate in various biochemical pathways .

Comparison with Similar Compounds

Diisooctyl Sebacate (CAS 122-62-3)

  • Molecular Formula : C₂₆H₅₀O₄; Molecular Weight : 426.68 g/mol.
  • Properties: A linear ester plasticizer with moderate thermal stability (lower boiling point than CHDM bis(2-ethylhexanoate)).
  • Applications : Widely used in PVC and synthetic rubbers.
  • Comparison: While diisooctyl sebacate offers good flexibility, CHDM bis(2-ethylhexanoate) outperforms in high-temperature environments due to its superior thermal stability .

1,4-CHDM Bis(diphenyl phosphate) (Flame Retardant)

  • Structure: Contains phosphate groups instead of 2-ethylhexanoate.
  • Properties : Enhances flame retardancy in polymers but may reduce mechanical flexibility.
  • Applications : Used in fire-resistant coatings and electronics.
  • Comparison: Unlike CHDM bis(2-ethylhexanoate), this compound requires careful handling due to reactive phosphate groups, limiting its use in consumer-facing applications .

1,4-CHDM Bis(3,4-epoxycyclohexanecarboxylate) (CAS 20249-12-1)

  • Molecular Formula : C₂₂H₃₂O₆; Molecular Weight : 392.48 g/mol.
  • Properties : Epoxy groups enable crosslinking, improving adhesion and chemical resistance.
  • Applications : Specialty coatings and adhesives.
  • Comparison : While both compounds derive from CHDM, the epoxy variant’s reactivity limits its use as a plasticizer but expands utility in reactive formulations .

Performance in Polymer Matrices

  • HP4 Polymer: A hydrogenated polymer synthesized from CHDM and bis(undec-10-enoate). Studies show HP4 has lower tensile strength and elongation at break compared to non-CHDM-based polymers (e.g., HP1), highlighting that CHDM’s benefits depend on molecular architecture .
  • Polyoxalates : CHDM-based polyoxalates exhibit enhanced hydrolytic stability in aqueous environments compared to poly(lactic-co-glycolic acid) (PLGA), suggesting CHDM esters may resist degradation in humid conditions .

Data Tables

Table 1: Physicochemical Properties Comparison

Compound CAS Boiling Point (°C) Flash Point (°C) Density (g/cm³) Key Application
CHDM Bis(2-ethylhexanoate) 53148-32-6 457.2 213 0.943 Jet engine lubricants
Diisooctyl Sebacate 122-62-3 377 185 0.915 PVC plasticizers
CHDM Bis(diphenyl phosphate) N/A >300 >200 1.25 (approx.) Flame retardants

Biological Activity

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) (CAS No. 53148-32-6) is an ester compound derived from 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. It is recognized for its applications in various industrial processes, notably as a plasticizer due to its favorable thermal stability and oxidation resistance. The molecular formula of this compound is C24H44O4C_{24}H_{44}O_{4}, with a molecular weight of approximately 396.61 g/mol .

  • Molecular Formula : C24H44O4C_{24}H_{44}O_{4}
  • Molecular Weight : 396.61 g/mol
  • CAS Number : 53148-32-6
  • Appearance : Typically a colorless liquid.

Applications

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is primarily utilized in:

  • Plasticizers : Enhancing flexibility and workability in plastics.
  • Lubricants : Serving as a feedstock for jet engine lubricants.
  • Chemical Intermediates : In the synthesis of various chemical products .

Biological Activity

The biological activity of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) has been the subject of various studies, particularly concerning its interaction with biological systems.

Research indicates that this compound may influence several biochemical pathways. One notable activity is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory responses. The reported IC50 value for this inhibition is approximately 12.3 µM, suggesting potential anti-inflammatory properties .

Case Studies

  • Inflammation Studies :
    • A study investigated the anti-inflammatory effects of several compounds, including 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate). The results demonstrated a significant reduction in leukotriene production in vitro, indicating a possible therapeutic application for inflammatory diseases .
  • Toxicological Assessments :
    • Toxicological evaluations have shown that while the compound exhibits low acute toxicity in animal models, chronic exposure studies are necessary to fully understand its safety profile and potential long-term effects on human health .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)C24H44O4C_{24}H_{44}O_{4}Inhibits 5-lipoxygenase12.3
Other Plasticizers (e.g., Di(2-ethylhexyl) phthalate)VariesEndocrine disruptor potentialVaries

This table illustrates the comparative biological activities of related compounds, highlighting the unique inhibitory action of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) against 5-lipoxygenase.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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